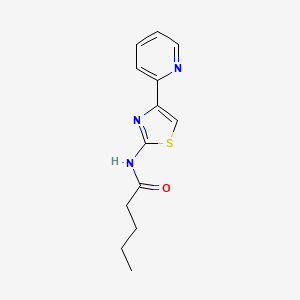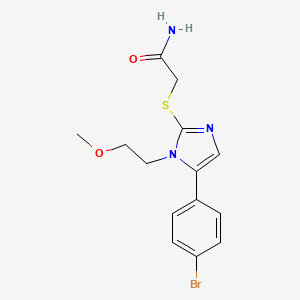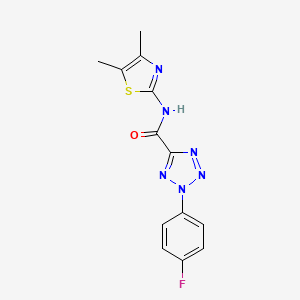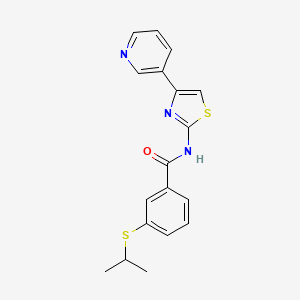![molecular formula C14H13NO3 B2945656 (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid CAS No. 727675-85-6](/img/structure/B2945656.png)
(4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The compound (4-oxo-1,2,3,4-tetrahydro-5H-cyclopenta[c]quinolin-5-yl)acetic acid is involved in various synthetic routes and chemical transformations, contributing to the development of new chemical entities with potential applications in materials science, medicinal chemistry, and organic synthesis.
Regioselective Synthesis : A method for regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols involves cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which proceeds via alkylideneaminyl radical intermediates, highlighting a pathway that could potentially involve similar tetrahydroquinoline derivatives (Uchiyama, Hayashi, Narasaka, 1998).
Cyclopropanation Processes : The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives showcases a remarkable cyclopropanation process. These compounds, being doubly constrained ACC derivatives, offer insights into the structural manipulation of cyclopentaquinoline systems, which could be analogous to the transformations involving this compound (Szakonyi, Fülöp, Tourwé, de Kimpe, 2002).
Heterocyclic System Development : The synthesis of fused tetracyclic hydantoin derivatives from compounds similar in structure to this compound contributes to the development of new heterocyclic systems. These advancements in organic synthesis could lead to novel compounds with varied applications in chemical and pharmaceutical research (Szakonyi, Fülöp, Tourwé, de Kimpe, 2002).
Catalysis and Reaction Mechanisms
The compound's framework is relevant in studies focusing on catalysis and reaction mechanisms, where its derivatives or structurally related compounds serve as substrates or intermediates in catalyzed reactions.
- Iron-Catalyzed Dehydrogenative Cycloaddition : An acid-promoted iron-catalyzed dehydrogenative [4 + 2] cycloaddition reaction for the synthesis of quinolines uses acetic acid as a cocatalyst. This method, which produces various quinoline derivatives under air, could potentially be applied to the synthesis or functionalization of this compound and its derivatives, offering pathways for the development of compounds with pharmaceutical relevance (Yang, Meng, Lu, Lu, Huang, Wang, Sun, 2018).
Structural and Vibrational Analysis
Studies on related quinoline derivatives provide insights into the structural and vibrational properties of compounds like this compound, contributing to the understanding of their chemical behavior and potential applications.
- Vibrational Spectroscopy and Theoretical Studies : The synthesis and characterization of (5,7-dichloro-quinolin-8-yloxy) acetic acid, involving infrared and Raman spectroscopies, along with density functional theory (DFT) analyses, illuminate the structural and vibrational aspects of quinoline derivatives. These studies provide a foundation for understanding the physical and chemical properties of this compound (Romano, Castillo, Pergomet, Zinczuk, Brandán, 2012).
Propriétés
IUPAC Name |
2-(4-oxo-2,3-dihydro-1H-cyclopenta[c]quinolin-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-13(17)8-15-12-7-2-1-4-10(12)9-5-3-6-11(9)14(15)18/h1-2,4,7H,3,5-6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWDCYBBYOWOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)N(C3=CC=CC=C23)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667675 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2945577.png)
![2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane](/img/structure/B2945578.png)

![(E)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2945581.png)
![2-((2-methylbenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2945583.png)


![6-(4-Methoxyphenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945590.png)
![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2945591.png)
![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2945594.png)

